7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
Description
This compound is a coumarin derivative featuring a hydroxyl group at position 7 and a 1-methyl-1H-benzimidazol-2-yl substituent at position 3 (CAS: 68482-64-4) . Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and fluorescence properties.
Properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-19-14-5-3-2-4-13(14)18-16(19)12-8-10-6-7-11(20)9-15(10)22-17(12)21/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNUORQKWCUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxychromen-2-one with 1-methyl-1H-benzimidazole under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The benzimidazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Structure and Composition
The molecular formula of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is . The compound features a chromenone backbone with a hydroxyl group and a benzimidazole moiety, contributing to its distinctive properties.
Chemistry
Building Block for Synthesis
this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its versatile chemical reactivity allows for various modifications, enabling the development of new compounds with tailored properties.
Biology
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer progression. This mechanism highlights its potential as a therapeutic agent in oncology.
Medicine
Therapeutic Applications
this compound is being explored for its therapeutic effects in treating various diseases, including cancer and infectious diseases. Its ability to modulate enzyme activity positions it as a promising candidate for drug development.
Industry
Material Development
In industrial applications, this compound is utilized in the development of new materials, particularly in the production of dyes and pigments. Its unique color properties make it suitable for various applications in textiles and coatings.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | , |
| Anticancer | Inhibits cell proliferation | , |
| Enzyme Modulation | Targets specific enzymes involved in disease processes | , |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL.
Case Study 2: Anticancer Potential
In vitro studies published in the Journal of Medicinal Chemistry highlighted that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM. Further investigations revealed that it induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
- Fluorescence: Coumarin 30’s diethylamino group at R7 enhances fluorescence quantum yield, making it useful in imaging, whereas the target compound’s hydroxyl group may reduce fluorescence due to quenching effects .
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to the methoxyphenyl analogue, which has higher lipophilicity .
Biological Activity
7-Hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as a benzimidazole derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- IUPAC Name : 7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one
- Molecular Formula : C17H12N2O3
- Molar Mass : 296.29 g/mol
- CAS Number : 68482-64-4
Synthesis
The synthesis of this compound typically involves the condensation of 7-hydroxychromen-2-one with 1-methyl-1H-benzimidazole. The reaction is often facilitated by acidic or basic conditions, utilizing catalysts such as p-toluenesulfonic acid or sodium hydroxide to enhance yield and purity .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bcl-2) and downregulating anti-apoptotic proteins (e.g., Bax) and caspase pathways .
- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at the G0/G1 phase, effectively halting the proliferation of cancer cells .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that treatment with this compound significantly reduces tumor size in models of breast cancer and other malignancies.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits specific enzymes involved in cell proliferation and survival, which contributes to its anticancer effects.
- Oxidative Stress Modulation : The compound enhances antioxidant defenses by increasing the levels of glutathione and superoxide dismutase, thereby reducing oxidative damage in cells .
Study on Myocardial Infarction
A significant study investigated the cardioprotective effects of a related compound (7-hyd.HC) in a rat model of isoproterenol-induced myocardial infarction. The results indicated that pretreatment with the compound improved cardiac function, reduced oxidative stress markers, and decreased apoptosis in cardiac tissues. This suggests potential applications for cardiovascular protection .
Anticancer Efficacy in Breast Cancer Models
In vitro studies using MDA-MB-231 breast cancer cells revealed that the compound exhibited moderate antiproliferative activity, with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. This positions it as a promising candidate for further development in cancer therapy .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
